biological activity of 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine
biological activity of 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine
An In-Depth Technical Guide to the Anticipated Biological Activity of 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine
Authored by a Senior Application Scientist
Foreword: The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] This guide delves into the projected biological activities of a specific, yet lesser-studied derivative, 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine. While direct experimental data for this compound is not extensively available in public literature, this document synthesizes the wealth of knowledge surrounding the 2-aminothiazole scaffold to provide a scientifically grounded forecast of its potential therapeutic applications. This analysis is intended for researchers, scientists, and drug development professionals to guide future investigations into this promising molecule.
Physicochemical Profile of the Core Moiety
A thorough understanding of a compound's physical and chemical properties is fundamental to predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Formula | C12H14N2S | PubChem CID 61025282[4] |
| Molecular Weight | 218.32 g/mol | PubChem CID 61025282[4] |
| IUPAC Name | 5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine | ChemicalBook[5][6][7] |
| CAS Number | 438223-45-1 | ChemicalBook[5][6][7] |
| Predicted LogP | 3.6 | PubChem CID 61025282[4] |
| Hydrogen Bond Donors | 1 | PubChem CID 61025282[4] |
| Hydrogen Bond Acceptors | 2 | PubChem CID 61025282[4] |
The predicted LogP value of 3.6 suggests good lipid solubility, which may facilitate passage across cellular membranes, a desirable characteristic for intracellular drug targets.[4]
Projected Anticancer Activity: A Primary Therapeutic Avenue
The 2-aminothiazole scaffold is a well-established pharmacophore in oncology.[8][9][10] Numerous derivatives have demonstrated potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines, including breast, lung, colon, and leukemia.[9][10][11] Some, like Dasatinib, are approved anticancer drugs, underscoring the clinical relevance of this chemical class.[8][10]
Probable Mechanisms of Action
Based on extensive research into related compounds, 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine is likely to exert anticancer effects through one or more of the following mechanisms:
-
Inhibition of Protein Kinases: Many 2-aminothiazole derivatives are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), Aurora kinases, and receptor tyrosine kinases (e.g., EGFR, VEGFR).[9]
-
Induction of Apoptosis: Thiazole derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells.[12][13] This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints and preventing cancer cell division.[13]
Visualization of a Potential Signaling Pathway
The following diagram illustrates a plausible mechanism involving the inhibition of a generic receptor tyrosine kinase (RTK) pathway, a common target for 2-aminothiazole-based anticancer agents.
Caption: Potential inhibition of the Ras-Raf-MEK-ERK signaling pathway.
Quantitative Context: Potency of Related Compounds
To provide a benchmark for potential efficacy, the following table summarizes the in vitro antiproliferative activity of various 2-aminothiazole derivatives against common cancer cell lines, as reported in the literature.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2,4-disubstituted thiazole amides | HT29 (Colon) | 0.63 | [9] |
| 2,4-disubstituted thiazole amides | HeLa (Cervical) | 6.05 | [9] |
| 4-methylthiazole derivatives | MCF-7 (Breast) | 7.7 | [12] |
| Thiazole derivative 4c | MCF-7 (Breast) | 2.57 | [13] |
| Thiazole derivative 4c | HepG2 (Liver) | 7.26 | [13] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of a test compound on cancer cell lines.
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Projected Antimicrobial Activity
Thiazole-containing compounds are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[14][15][16] Their mechanism often involves the disruption of microbial cellular processes.[14][15]
Probable Mechanisms of Action
-
Cell Membrane Disruption: The lipophilic nature of the propylphenyl group combined with the heterocyclic thiazole ring may allow the compound to intercalate into and disrupt the integrity of bacterial or fungal cell membranes, leading to leakage of cellular contents and cell death.[15]
-
Enzyme Inhibition: Thiazole derivatives can inhibit essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[14]
Visualization of an Experimental Workflow for Antimicrobial Screening
Caption: A streamlined workflow for determining Minimum Inhibitory Concentration (MIC).
Projected Anti-inflammatory Activity
Certain 2-aminothiazole derivatives have shown promise as anti-inflammatory agents.[1][2][3] Their mechanisms often involve the modulation of key inflammatory pathways.
Probable Mechanisms of Action
-
Dual COX/LOX Inhibition: A notable mechanism for some 2-aminothiazoles is the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[17] These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.
-
Free Radical Scavenging: The compound may also act as an antioxidant, scavenging free radicals that contribute to oxidative stress and inflammation.[1][17]
Visualization of the Arachidonic Acid Cascade
Caption: Dual inhibition of COX and LOX pathways by the target compound.
Conclusion and Future Directions
While direct biological data for 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine remains to be published, the extensive body of research on the 2-aminothiazole scaffold provides a strong rationale for investigating its therapeutic potential. The evidence overwhelmingly suggests that this compound is a prime candidate for anticancer, antimicrobial, and anti-inflammatory screening. The presence of the 4-propylphenyl and 5-methyl substituents offers a unique structural variation that warrants detailed investigation to understand their contribution to the overall activity profile. Future research should focus on the synthesis and subsequent in vitro and in vivo evaluation of this compound to validate these scientifically-grounded projections.
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